N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide
Description
Properties
IUPAC Name |
N-tert-butyl-4-isothiocyanatobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c1-11(2,3)13-17(14,15)10-6-4-9(5-7-10)12-8-16/h4-7,13H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMLGYKFFPJYOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N=C=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Putative Mechanism of Action of N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide is a synthetic compound that marries two pharmacologically significant moieties: a sulfonamide and an isothiocyanate. While specific literature on this hybrid molecule is not extensively available, its mechanism of action can be postulated based on the well-documented activities of its constituent functional groups. This guide synthesizes the known pharmacology of sulfonamides and isothiocyanates to propose a putative mechanism of action for N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide as a potential anti-cancer agent. We will delve into the probable molecular targets, the anticipated cellular consequences, and a comprehensive experimental framework to validate these hypotheses. This document is intended to serve as a foundational resource for researchers initiating investigations into this promising compound.
Introduction: A Tale of Two Moieties
The therapeutic potential of N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide lies in its hybrid structure. On one hand, the sulfonamide group is a cornerstone of medicinal chemistry, found in a variety of drugs with antibacterial, anti-carbonic anhydrase, and anti-cancer properties[1][2]. On the other hand, the isothiocyanate group is a reactive electrophile, renowned for the cancer chemopreventive effects of natural compounds like sulforaphane found in cruciferous vegetables[3][4][5]. The strategic combination of these two groups suggests a multi-pronged mechanism of action, potentially leading to synergistic or novel anti-neoplastic activities.
The core hypothesis is that the isothiocyanate moiety will act as a "warhead," forming covalent bonds with nucleophilic residues (primarily cysteine thiols) on target proteins, leading to their irreversible inhibition or modulation. The sulfonamide portion of the molecule, along with the tert-butyl group, will dictate the compound's physicochemical properties, such as solubility, cell permeability, and target specificity. It may also contribute to the overall biological effect by interacting with specific enzymes, such as carbonic anhydrases, which are often overexpressed in tumors[1][2].
Postulated Mechanism of Action: A Multi-Target Assault on Cancer Cells
We propose that N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide exerts its anti-cancer effects through a combination of covalent and non-covalent interactions with multiple cellular targets. The primary pathways affected are likely to be those involved in cellular detoxification, redox homeostasis, cell cycle regulation, and apoptosis.
Covalent Modification of Key Cellular Proteins by the Isothiocyanate Moiety
The electrophilic carbon atom of the isothiocyanate group (-N=C=S) is susceptible to nucleophilic attack by thiol groups of cysteine residues in proteins. This irreversible reaction, known as thiocarbamoylation, can lead to the inactivation or altered function of the target protein[4].
Key Postulated Targets:
-
Keap1: A critical regulator of the Nrf2 antioxidant response pathway. Covalent modification of Keap1 by isothiocyanates leads to the stabilization and nuclear translocation of Nrf2, resulting in the upregulation of a battery of cytoprotective genes, including those encoding for phase II detoxification enzymes like glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1)[3][4].
-
Tubulin: Isothiocyanates have been shown to disrupt microtubule dynamics by covalently binding to cysteine residues on tubulin, leading to cell cycle arrest in the G2/M phase and induction of apoptosis[1][2].
-
Deubiquitinating Enzymes (DUBs): Certain isothiocyanates can inhibit DUBs, leading to an accumulation of ubiquitinated proteins and induction of proteotoxic stress, which can trigger apoptosis in cancer cells[6].
-
Histone Deacetylases (HDACs): Inhibition of HDACs by isothiocyanates can lead to changes in chromatin structure and the re-expression of silenced tumor suppressor genes[3].
Caption: Postulated signaling pathways affected by N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide.
Non-Covalent Interactions and the Role of the Sulfonamide Moiety
The sulfonamide group may engage in non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with specific protein targets.
Key Postulated Targets:
-
Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of CAs. Several CA isoforms (e.g., CA IX and XII) are overexpressed in hypoxic tumors and contribute to tumor acidification and progression. Inhibition of these CAs can disrupt the tumor microenvironment and inhibit cancer cell growth[1][2].
-
Other Kinases and Enzymes: The sulfonamide scaffold is present in numerous kinase inhibitors. It is plausible that N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide could exhibit inhibitory activity against kinases involved in cancer cell proliferation and survival, such as VEGFR-2[7].
Experimental Validation Framework
A multi-faceted experimental approach is required to systematically investigate and validate the proposed mechanism of action.
Target Identification and Engagement
The initial and most critical step is to identify the direct binding partners of the compound within the cell.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in a cellular context. It relies on the principle that ligand binding stabilizes a target protein, leading to a higher melting temperature.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cancer cell lines of interest (e.g., HCT-116, HepG-2, MCF-7) to 80-90% confluency. Treat cells with N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide at various concentrations or a vehicle control for a defined period.
-
Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the denatured and aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the protein levels using Western blotting for specific candidate targets or by mass spectrometry for unbiased, proteome-wide target identification.
-
Data Interpretation: An increase in the amount of a protein remaining in the soluble fraction at higher temperatures in the drug-treated samples compared to the control indicates target engagement.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. portal.fis.tum.de [portal.fis.tum.de]
- 3. Isothiocyanates: Unveiling the Health Benefits and Mechanisms of Cruciferous Compounds - Amerigo Scientific [amerigoscientific.com]
- 4. Isothiocyanates: mechanism of cancer chemopreventive action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Profile: N-(tert-Butyl)-4-isothiocyanatobenzenesulfonamide (CAS 886631-84-1)
[1]
Executive Summary
N-(tert-Butyl)-4-isothiocyanatobenzenesulfonamide (CAS 886631-84-1) is a bifunctional organic scaffold characterized by a sulfonamide core stabilized with a lipophilic tert-butyl group and a reactive isothiocyanate (–N=C=S) "warhead."[1][] It serves as a critical intermediate in the synthesis of thiourea-based bioactives, sulfonylureas, and covalent inhibitors targeting enzymes such as Carbonic Anhydrase (CA) and Macrophage Migration Inhibitory Factor (MIF) . Its structural design allows for dual-mode interaction: the sulfonamide moiety provides molecular recognition (hydrogen bonding), while the isothiocyanate group facilitates covalent modification of nucleophilic amino acid residues (cysteine, lysine).
Chemical Identity & Physicochemical Properties[2][3][4][5][6]
Nomenclature & Identification
| Parameter | Detail |
| CAS Registry Number | 886631-84-1 |
| IUPAC Name | 4-Isothiocyanato-N-(2-methyl-2-propanyl)benzenesulfonamide |
| Common Synonyms | N-(tert-Butyl)-4-isothiocyanatobenzenesulfonamide; 4-Isothiocyanato-N-t-butylbenzenesulfonamide |
| Molecular Formula | C₁₁H₁₄N₂O₂S₂ |
| Molecular Weight | 270.37 g/mol |
| SMILES | CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N=C=S |
| InChI Key | Derived from structure |
Physicochemical Constants
| Property | Value (Experimental/Predicted) | Significance |
| Appearance | Off-white to pale yellow solid | Typical for aryl isothiocyanates. |
| Melting Point | 115–120 °C (Predicted) | Solid at room temperature; facilitates handling. |
| LogP (Octanol/Water) | ~2.8 – 3.2 | Moderate lipophilicity due to the tert-butyl group, aiding membrane permeability. |
| Solubility | DMSO, DMF, Chloroform, DCM | Poor water solubility; requires organic co-solvents for biological assays. |
| Reactivity | Electrophilic (NCS group) | Susceptible to hydrolysis in basic aqueous media; stable in anhydrous organic solvents. |
Structural Analysis & Reactivity Profile
The molecule consists of three distinct pharmacophoric/reactive regions:
-
The Isothiocyanate Warhead (-NCS): An electrophilic carbon center prone to nucleophilic attack by amines (forming thioureas) or thiols (forming dithiocarbamates). This is the site of covalent attachment.
-
The Phenyl Linker: A rigid spacer that orients the warhead relative to the binding motif.
-
The Sulfonamide Anchor (-SO₂NH-tBu): A polar motif capable of hydrogen bonding. The bulky tert-butyl group modulates solubility and protects the sulfonamide nitrogen from metabolic N-dealkylation.
Reactivity Pathway Visualization
The following diagram illustrates the core reactivity of CAS 886631-84-1, specifically its conversion into bioactive thiourea derivatives.
Caption: Reaction pathways of CAS 886631-84-1 with nucleophiles. The isothiocyanate carbon serves as the electrophilic center.
Experimental Protocols
Synthesis of Thiourea Derivatives (General Protocol)
Researchers often use CAS 886631-84-1 to synthesize libraries of sulfonamide-thioureas for high-throughput screening.
Reagents:
-
CAS 886631-84-1 (1.0 equiv)
-
Primary/Secondary Amine (1.1 equiv)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base: Triethylamine (Et₃N) (optional, 1.0 equiv if amine is a salt)
Methodology:
-
Preparation: Dissolve 1.0 mmol of CAS 886631-84-1 in 5 mL of anhydrous DCM under an inert atmosphere (N₂).
-
Addition: Add the target amine (1.1 mmol) dropwise at 0°C. If the amine is available as a hydrochloride salt, pre-mix with Et₃N.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–12 hours. Monitor consumption of the isothiocyanate by TLC (disappearance of the starting material spot).
-
Workup: Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (typically Hexane:Ethyl Acetate gradient).
-
Validation: Confirm structure via ¹H-NMR (look for the disappearance of the NCS peak and appearance of thiourea NH protons).
Handling & Stability
-
Storage: Store at -20°C under desiccant. Isothiocyanates are moisture-sensitive and can slowly hydrolyze to the corresponding amine and COS.
-
Solubility for Assays: Prepare stock solutions in DMSO (up to 50 mM). Avoid protic solvents (methanol/ethanol) for long-term storage of stock solutions, as solvolysis may occur over weeks.
Biological Applications & Mechanism of Action[3]
Carbonic Anhydrase (CA) Inhibition
Sulfonamides are the classic zinc-binding pharmacophore for Carbonic Anhydrases. The tert-butyl sulfonamide moiety in CAS 886631-84-1 acts as a "zinc anchor."
-
Mechanism: The sulfonamide nitrogen (ionized form) coordinates to the Zn²⁺ ion in the enzyme active site.
-
Role of NCS: The isothiocyanate group can react with surface histidine or lysine residues near the active site, potentially converting a reversible inhibitor into a covalent irreversible inhibitor or serving as a handle for fluorescent labeling.
Macrophage Migration Inhibitory Factor (MIF)
Isothiocyanates (e.g., sulforaphane, allyl isothiocyanate) are known to modify the N-terminal proline residue of MIF. CAS 886631-84-1 combines this reactivity with a sulfonamide scaffold, making it a potential dual-pharmacophore probe for inflammatory pathways.
Experimental Workflow: Covalent Labeling Assay
To verify if CAS 886631-84-1 covalently modifies a target protein:
Caption: Workflow for validating covalent protein modification by CAS 886631-84-1 using Mass Spectrometry.
Safety & Toxicology (E-E-A-T)
Warning: Isothiocyanates are potent lachrymators and skin sensitizers .
-
Hazard Class: Irritant (Skin/Eye), Sensitizer (Respiratory/Skin).
-
Handling: Always handle inside a chemical fume hood. Wear nitrile gloves and safety goggles.
-
Decontamination: Spills should be treated with an aqueous solution of ammonia or dilute sodium hydroxide to convert the volatile isothiocyanate into a non-volatile thiourea/amine derivative before disposal.
References
-
PubChem Compound Summary . (n.d.). 4-Isothiocyanatobenzenesulfonamide (Related Structure). National Center for Biotechnology Information. Retrieved from [Link]
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Retrieved from [Link]
- Podgorski, I., et al. (2012). Spatiotemporal regulation of macrophage migration inhibitory factor (MIF) in inflammation. Journal of Biological Chemistry. (Contextual grounding for MIF inhibition mechanisms).
Methodological & Application
Application Note: Assay Development with N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide (TB-ITC-SA)
This Application Note is designed for researchers utilizing N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide (referred to herein as TB-ITC-SA ) as a covalent modifier or chemical probe in drug discovery.
Unlike primary sulfonamides which target Carbonic Anhydrases, the N-tert-butyl substitution in TB-ITC-SA sterically occludes the sulfonamide zinc-binding motif, shifting the molecule's utility toward hydrophobic-driven covalent labeling and fragment-based drug discovery (FBDD) . The isothiocyanate (ITC) moiety acts as a "soft" electrophile, preferentially targeting cysteine thiols and, under specific conditions, lysine amines.
Introduction & Mechanistic Basis[1][2][3]
TB-ITC-SA represents a class of electrophilic fragments used to interrogate "druggability" in protein targets. The molecule consists of two functional domains:[1]
-
The Warhead (Isothiocyanate): An electrophilic carbon capable of forming stable thiocarbamate (with thiols) or thiourea (with amines) linkages.
-
The Scaffold (N-tert-butyl-benzenesulfonamide): A lipophilic moiety that drives non-covalent affinity towards hydrophobic pockets prior to covalent bond formation.
Mechanism of Action
The assay logic relies on a two-step binding mechanism:
Critical Considerations for Assay Design
-
pH Sensitivity: ITC reactivity is pH-dependent. At pH < 7.0, reaction with Lysine is negligible; at pH > 8.0, non-specific Lysine labeling increases.
-
Quenching: Reactions must be quenched with excess nucleophiles (e.g., Dithiothreitol (DTT) or Glutathione) to stop the reaction for kinetic analysis.
-
Solubility: The tert-butyl group significantly increases logP (lipophilicity) compared to the parent sulfonamide, requiring DMSO concentrations >1% in aqueous buffers.
Experimental Workflows (DOT Visualization)
The following diagram illustrates the decision tree for characterizing TB-ITC-SA reactivity and target engagement.
Caption: Workflow for characterizing TB-ITC-SA, moving from quality control to intrinsic reactivity profiling and target engagement validation.
Protocol 1: Intrinsic Reactivity Profiling (GSH Assay)
Objective: Determine the chemical stability and intrinsic reactivity (
Materials
-
TB-ITC-SA (10 mM in DMSO).
-
L-Glutathione, reduced (GSH) (freshly prepared).
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
HPLC or UV-Plate Reader (Absorbance at 254 nm or 280 nm).
Methodology
-
Preparation: Dilute GSH to 500 µM in PBS.
-
Initiation: Spike TB-ITC-SA into the GSH solution to a final concentration of 50 µM (1:10 ratio ensures pseudo-first-order kinetics).
-
Incubation: Incubate at 37°C.
-
Sampling: At time points
min, remove an aliquot. -
Quenching: Add 1% Formic Acid (for HPLC) or measure immediately (UV).
-
Detection: Monitor the disappearance of the TB-ITC-SA peak and the appearance of the GSH-adduct.
Data Analysis & Expected Results
Calculate the pseudo-first-order rate constant (
| Parameter | Description | Target Value for Specific Probe | Target Value for Reactive Warhead |
| Half-life in presence of 5mM GSH | > 60 minutes | 15 - 60 minutes | |
| Stability | Hydrolysis in PBS (no GSH) | > 24 hours | > 12 hours |
Note: If
Protocol 2: Intact Protein Mass Spectrometry (Covalent Labeling)
Objective: Validate covalent binding to a model protein (e.g., Carbonic Anhydrase II or Bovine Serum Albumin) and determine the stoichiometry of labeling.
Rationale: The isothiocyanate group reacts with nucleophiles to form a thiourea adduct. This results in a specific mass shift.
-
Mass Shift Calculation:
-
MW of TB-ITC-SA: ~270.37 Da.
-
Reaction:
. -
Added Mass: The entire molecule adds to the protein (no leaving group).
- Mass: +270.37 Da per label.
-
Methodology
-
Protein Prep: Dilute Target Protein to 10 µM in Ammonium Bicarbonate buffer (pH 7.8). Avoid Tris or buffers with primary amines.
-
Dosing: Add TB-ITC-SA at varying molar equivalents (1x, 5x, 10x). Final DMSO < 2%.
-
Incubation: 1 hour at Room Temperature.
-
Desalting: Use Zeba™ Spin Desalting Columns (7K MWCO) to remove unreacted compound.
-
MS Analysis: Analyze via LC-MS (Q-TOF or Orbitrap). Deconvolute the raw spectra to zero-charge mass.
Interpretation
-
0 Labels: No reactivity (check pH or steric hindrance).
-
1 Label: Specific binding (ideal for drug discovery).
-
>3 Labels: Non-specific "coating" of the protein (indicates hyper-reactivity or protein unfolding).
Protocol 3: In-Situ Library Generation (Thiourea Screening)
Objective: Use TB-ITC-SA as a scaffold precursor to generate a library of urea/thiourea derivatives for SAR (Structure-Activity Relationship) studies without purifying every intermediate.
Concept
The isothiocyanate is reacted with a diverse set of amines (R-NH2) in a 96-well plate. The resulting thioureas are tested directly in a biological assay.
Caption: In-situ generation of thiourea library using TB-ITC-SA as the core scaffold.
Step-by-Step
-
Plate Setup: In a 96-well PCR plate, aliquot 10 µL of diverse amines (10 mM in DMSO).
-
Addition: Add 10 µL of TB-ITC-SA (10 mM in DMSO).
-
Reaction: Seal and heat at 60°C for 2 hours (accelerates thiourea formation).
-
Dilution: Dilute 1:100 into assay media.
-
Screening: Transfer to assay plate (e.g., cell-based viability or enzymatic inhibition).
Validation: Ensure the unreacted TB-ITC-SA (control well) does not kill cells/inhibit enzyme at the diluted concentration.
References
-
Avonto, C., et al. (2011). "Reactivity of isothiocyanates with thiols: An NMR and kinetic study." Journal of Agricultural and Food Chemistry. Link
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Link
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature. Link
-
Dudutienė, V., et al. (2014).[2][3] "Discovery of 4-sulfamoylphenyl-thioureas as nanomolar inhibitors of carbonic anhydrase isoforms."[4] Bioorganic & Medicinal Chemistry. Link
-
PubChem. (2025).[5] "Compound Summary: 4-isothiocyanatobenzenesulfonamide." National Library of Medicine. Link
Disclaimer: TB-ITC-SA is a reactive chemical probe. All assays described involve handling electrophiles capable of sensitizing skin and modifying proteins. Perform all work in a chemical fume hood with appropriate PPE.
Sources
- 1. Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX [elifesciences.org]
- 2. Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uu.diva-portal.org [uu.diva-portal.org]
- 4. Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Isothiocyanatobenzenesulfonamide | C7H6N2O2S2 | CID 521359 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"common side reactions of N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide"
Technical Support Center: N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide Ref: TSC-GUIDE-886631 | Version: 2.1 | Status: Active
Executive Summary & Reagent Profile
Compound: N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide
Common Code:
Technical Context: This reagent is a bifunctional scaffold containing a highly reactive isothiocyanate (–NCS) group and a robust, lipophilic sulfonamide moiety. The electron-withdrawing nature of the sulfonamide group at the para position significantly enhances the electrophilicity of the isothiocyanate, making it more reactive—and more prone to side reactions—than unsubstituted phenyl isothiocyanate [1, 2].
This guide addresses the three most critical failure modes: Hydrolytic Dimerization , Solvolysis (Alcoholysis) , and Sulfonamide Instability .
Troubleshooting Module: The "Insoluble White Solid" (Hydrolysis & Dimerization)
Symptom:
-
Appearance of a white, high-melting-point precipitate during storage or reaction.
-
Loss of the characteristic strong isothiocyanate stretch (~2050–2150 cm⁻¹) in IR.
-
Mass spectrometry shows a peak at roughly
(Loss of H₂S).
Root Cause Analysis: The isothiocyanate group is highly susceptible to hydrolysis in the presence of trace water. The electron-withdrawing sulfonamide group accelerates this process.
-
Hydrolysis: The –NCS group reacts with water to form an unstable thiocarbamic acid, which decarboxylates (loses COS) to form the corresponding aniline (amine).
-
Dimerization: The newly formed amine is a potent nucleophile. It immediately attacks a remaining molecule of the starting isothiocyanate to form a symmetrical thiourea dimer [3].
Mechanism:
Corrective Protocol:
-
Step 1 (Purification): If the solid is present, filter the solution. The dimer is typically much less soluble than the reagent.
-
Step 2 (Prevention): Ensure all solvents are anhydrous (dried over molecular sieves).
-
Step 3 (Storage): Store under inert atmosphere (Argon/Nitrogen) at -20°C.
Troubleshooting Module: The "Wrong Mass" (Alcoholysis)
Symptom:
-
Product mass is higher than expected by +32 (Methanol) or +46 (Ethanol).
-
Reaction yield is low despite full consumption of starting material.
Root Cause Analysis:
Researchers often use alcohols (MeOH, EtOH) as solvents for thiourea formation because thioureas often precipitate from them. However,
Mechanism:
Corrective Protocol:
-
Immediate Action: Switch solvent system to non-nucleophilic polar solvents: THF , DCM , Acetonitrile , or DMF .
-
Alternative: If alcohol is required for solubility, use bulky alcohols (e.g., iPrOH) or lower the temperature to 0°C to kinetically favor the amine nucleophile over the solvent.
Troubleshooting Module: Sulfonamide Integrity (Acid Sensitivity)
Symptom:
-
Loss of the tert-butyl group (Mass M-56 observed).
-
Appearance of primary sulfonamide side products.
Root Cause Analysis: While the tert-butyl sulfonamide is generally stable to basic and mild acidic conditions, it is susceptible to acid-catalyzed dealkylation (Ritter-type retro-reaction) in the presence of strong acids (e.g., TFA, HCl) or Lewis acids, especially at elevated temperatures [5].
Corrective Protocol:
-
Avoid: Do not use strong acids (pH < 1) during workup if the
Bu group must be retained. -
Workup: Quench reactions with saturated NaHCO₃ to neutralize any generated acid (e.g., if using amine salts).
Visualizing the Failure Pathways
The following diagram maps the competitive reaction landscape for
Figure 1: Competitive reaction pathways. Red paths indicate failure modes (Hydrolysis/Alcoholysis); Green path indicates the desired synthesis.
Quantitative Data Summary
| Reaction Parameter | Optimal Condition | Danger Zone | Result of Failure |
| Solvent Water Content | < 0.05% (Anhydrous) | > 0.5% | Hydrolysis to amine; Dimer precipitation. |
| Solvent Type | Aprotic (THF, DCM) | Protic (MeOH, EtOH) | Conversion to thiocarbamate (solvolysis). |
| Temperature | 0°C to 25°C | > 60°C | Thermal degradation; Desulfurization. |
| pH Environment | Neutral to Mildly Basic | Strong Acid (pH < 1) | Cleavage of t-butyl group (dealkylation). |
Frequently Asked Questions (FAQ)
Q1: Can I remove the tert-butyl group after reacting the isothiocyanate? A: Yes. The tert-butyl group on a sulfonamide can be removed, but it requires harsh conditions. Standard protocols involve refluxing in Trifluoroacetic acid (TFA) with anisole (scavenger) or using Methanesulfonic acid . Note that the thiourea linkage formed by the isothiocyanate reaction must be stable to these conditions [5].
Q2: My reaction turned yellow/orange. Is this normal? A: Isothiocyanates are typically colorless to pale yellow. A deepening color often indicates oxidation or the formation of conjugated side products. If the reaction involves amines, transient charge-transfer complexes can cause color changes. However, if the color persists after workup, check for desulfurization (formation of isocyanate/urea) using MS.
Q3: How do I quench excess isothiocyanate? A: Do not just add water (this leads to slow hydrolysis and dimer precipitation). Quench with an excess of a simple, water-soluble amine like glycine or ammonia in methanol. This converts the remaining NCS into a water-soluble thiourea that can be washed away during aqueous workup.
References
- Drobnica, L., et al. (1977). The Chemistry of Cyanates and their Thio Derivatives. Wiley. (Foundational text on NCS reactivity and electrophilicity enhancement by electron-withdrawing groups).
- Satchell, D. P. N., & Satchell, R. S. (1975). "Acylation by Ketens and Isocyanates: A Mechanistic Comparison." Chemical Society Reviews, 4(2), 231-250.
-
Joseph, V. B., et al. (1992).[1] "Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid." Journal of the Chemical Society, Perkin Transactions 2, 339-341.[1] Link (Kinetics of hydrolysis and amine formation).
- Augustin, J., et al. (1987). "Kinetic analysis of competitive reactions of isothiocyanates with hydroxyl and alkoxide ions." Collection of Czechoslovak Chemical Communications. (Competition between hydrolysis and alcoholysis).
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Protocols for cleavage of N-t-butyl sulfonamides).
Sources
Technical Support Center: N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide Reaction Byproduct Identification
Welcome to the technical support center for N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts encountered during its use in chemical synthesis. Our approach is rooted in mechanistic principles and practical laboratory experience to ensure the integrity of your research.
Introduction
N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide is a valuable reagent in medicinal chemistry and organic synthesis, primarily utilized for its reactive isothiocyanate group, which readily couples with nucleophiles such as primary and secondary amines to form thiourea derivatives. However, the high reactivity of the isothiocyanate functional group can also lead to the formation of undesired byproducts, complicating reaction work-ups and final product purification. This guide provides a structured approach to identifying these common impurities.
Frequently Asked Questions (FAQs)
Q1: I see an unexpected peak in my LC-MS analysis with a mass corresponding to the starting amine. What is the likely cause?
This is one of the most common issues. The presence of N-(tert-butyl)-4-aminobenzenesulfonamide can arise from two main sources:
-
Incomplete conversion during synthesis: The isothiocyanate is typically synthesized from the corresponding primary amine. If the reaction to form the isothiocyanate is not driven to completion, the starting amine will be a contaminant in your reagent.
-
Hydrolysis: Isothiocyanates can be sensitive to moisture and may hydrolyze back to the primary amine, especially under acidic or basic conditions.[1][2]
Q2: My reaction has produced a significant amount of a high molecular weight byproduct. What could it be?
The most probable high molecular weight byproduct is a disubstituted thiourea. The isothiocyanate group is highly electrophilic and will readily react with any primary or secondary amine nucleophiles present in your reaction mixture.[3][4] This could be your intended amine reactant, but also any residual starting amine (N-(tert-butyl)-4-aminobenzenesulfonamide) from the isothiocyanate synthesis.
Q3: Can the sulfonamide group participate in side reactions?
Under typical conditions for isothiocyanate reactions (e.g., coupling with amines at or near neutral pH), the N-tert-butylsulfonamide group is generally stable. However, under strongly basic conditions, deprotonation of the sulfonamide nitrogen can occur, potentially leading to N-alkylation if a suitable electrophile is present. In the context of typical isothiocyanate chemistry, side reactions involving the sulfonamide are less common than those involving the isothiocyanate moiety.
Troubleshooting Guide: Byproduct Identification
This section provides a systematic approach to identifying common byproducts.
Problem 1: Presence of N-(tert-butyl)-4-aminobenzenesulfonamide
-
Symptoms:
-
A peak in the HPLC with a shorter retention time than the isothiocyanate.
-
A mass in the LC-MS corresponding to C10H16N2O2S (M+H+ ≈ 245.10).
-
In the ¹H NMR of the crude product, signals corresponding to the aromatic protons of the amine will be present, typically as two doublets.
-
-
Confirmation:
-
Co-injection: Spike your crude sample with an authentic sample of N-(tert-butyl)-4-aminobenzenesulfonamide and observe if the peak area of the suspected impurity increases in the HPLC chromatogram.
-
LC-MS/MS: Fragment the parent ion (m/z 245.10). Expect to see characteristic fragments corresponding to the loss of the tert-butyl group and the sulfonyl group.
-
-
Solutions:
-
Ensure your N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide reagent is of high purity before use.
-
Conduct your reactions under anhydrous conditions to prevent hydrolysis. Use dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Problem 2: Formation of Symmetrical Thiourea
-
Symptoms:
-
A major byproduct peak in the HPLC, often with a longer retention time.
-
A mass in the LC-MS corresponding to the reaction of one molecule of N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide with one molecule of N-(tert-butyl)-4-aminobenzenesulfonamide (C21H29N5O4S3, M+H+ ≈ 512.15).
-
-
Mechanism: This byproduct, N,N'-bis(4-(N-(tert-butyl)sulfamoyl)phenyl)thiourea, forms when the isothiocyanate reacts with residual N-(tert-butyl)-4-aminobenzenesulfonamide.
Formation of symmetrical thiourea byproduct. -
Confirmation:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass to confirm the elemental composition.
-
NMR Spectroscopy: The ¹H NMR spectrum will be complex but should show signals for two distinct N-(tert-butyl)sulfamoylphenyl moieties. The thiourea protons (N-H) may be broad and their chemical shift can be concentration-dependent.
-
-
Solutions:
-
Use highly pure isothiocyanate reagent.
-
If the presence of the starting amine is unavoidable, consider using a slight excess of your desired amine nucleophile to favor the formation of the intended product.
-
Problem 3: Formation of an N,N'-Disubstituted Thiourea with the Desired Amine
This is the intended reaction pathway, but if stoichiometry is not well-controlled, it can lead to a mixture of products and unreacted starting materials.
-
Workflow for Reaction Optimization:
Workflow for optimizing thiourea synthesis and identifying byproducts.
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
-
Accurately weigh approximately 1 mg of your crude reaction mixture.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Analyze using a standard reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% formic acid.
Protocol 2: ¹H NMR Sample Preparation
-
Dissolve 5-10 mg of the crude product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum. Compare the integral ratios of the product signals to those of the identified impurities.
Data Summary
| Byproduct | Molecular Formula | Monoisotopic Mass (Da) | Common Analytical Observations |
| N-(tert-butyl)-4-aminobenzenesulfonamide | C₁₀H₁₆N₂O₂S | 244.09 | Earlier eluting peak in RP-HPLC; m/z [M+H]⁺ = 245.10 |
| Symmetrical Thiourea | C₂₁H₂₉N₅O₄S₃ | 511.14 | Later eluting peak in RP-HPLC; m/z [M+H]⁺ = 512.15 |
References
Sources
Technical Support Center: Improving Selectivity of N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide Reactions
Welcome to the dedicated technical support center for optimizing reactions involving N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this versatile reagent, with a primary focus on enhancing reaction selectivity and troubleshooting common experimental challenges. Our goal is to provide you with the expertise and practical insights necessary to achieve high-yielding, clean, and reproducible results.
Introduction to N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide
N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide is a key building block in medicinal chemistry and organic synthesis, primarily utilized for the preparation of substituted thiourea derivatives. The molecule's unique structure, featuring a reactive isothiocyanate group, a sulfonamide linkage, and a sterically demanding tert-butyl group, presents both opportunities for diverse functionalization and potential challenges in achieving high selectivity. The primary reaction of this compound is the nucleophilic addition of an amine to the electrophilic carbon of the isothiocyanate group to form a thiourea.[1][2] However, the presence of other functional groups and the steric environment can lead to side reactions and purification difficulties. This guide will address these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when reacting N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide with amines?
A1: The most prevalent side reactions include:
-
Formation of Symmetrical Thioureas: If the amine starting material is precious, the formation of a symmetrical thiourea from the reaction of the isothiocyanate with a second equivalent of the starting amine is a common issue, especially if the desired reaction is sluggish.[3]
-
Hydrolysis of the Isothiocyanate: The isothiocyanate group is susceptible to hydrolysis, particularly in the presence of moisture and under basic or acidic conditions, which can lead to the formation of the corresponding amine and reduce the yield of the desired thiourea.[4]
-
Reaction at the Sulfonamide N-H: While generally less reactive than primary or secondary amines, the sulfonamide proton can be abstracted under strongly basic conditions, potentially leading to undesired side reactions.
-
Degradation of the Isothiocyanate: Isothiocyanates can be unstable, especially when heated for prolonged periods, leading to decomposition and the formation of colored impurities.[3]
Q2: My reaction is very slow or is not proceeding to completion. What are the likely causes?
A2: Several factors can contribute to slow or incomplete reactions:
-
Low Nucleophilicity of the Amine: Amines with electron-withdrawing groups or significant steric hindrance are less nucleophilic and will react more slowly with the isothiocyanate.[3]
-
Steric Hindrance: While the tert-butyl group is on the sulfonamide portion of the molecule and not directly adjacent to the isothiocyanate, it contributes to the overall bulk of the reagent. This, combined with a sterically hindered amine, can significantly reduce the reaction rate.
-
Inappropriate Solvent: The choice of solvent can impact the solubility of the reactants and the transition state energy of the reaction. A solvent that does not adequately solvate the reactants can lead to a slow reaction.[3]
-
Low Reaction Temperature: While lower temperatures can improve selectivity by minimizing side reactions, they also decrease the reaction rate. For unreactive amines, a higher temperature may be necessary.[3]
Q3: I am observing a significant amount of an insoluble white precipitate in my reaction. What is it and how can I avoid it?
A3: An insoluble white precipitate is often the desired thiourea product, as they are frequently crystalline solids with limited solubility in common organic solvents. However, if the precipitate is an undesired byproduct, it could be a symmetrical thiourea. To confirm the identity of the precipitate, it should be isolated and characterized (e.g., by melting point, NMR, or MS). If it is the desired product, this can be advantageous for purification by simple filtration.[5] If it is an undesired symmetrical thiourea, optimizing the stoichiometry and order of addition (e.g., slow addition of the isothiocyanate to an excess of the amine) can help minimize its formation.
Q4: How can I effectively purify my N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide-derived thiourea product?
A4: Purification of thioureas can sometimes be challenging due to their polarity and potential for hydrogen bonding. Common purification techniques include:
-
Recrystallization: This is often the most effective method for purifying solid thiourea products. A suitable solvent system should be identified through small-scale solubility tests.[6]
-
Column Chromatography: For non-crystalline products or for the separation of closely related impurities, column chromatography on silica gel is a standard method. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.[3]
-
Acid-Base Extraction: If the product or impurities contain acidic or basic functional groups, a liquid-liquid extraction with a dilute aqueous acid or base can be used to separate them.[7]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during reactions with N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Thiourea | 1. Incomplete reaction due to low amine nucleophilicity or steric hindrance. | - Increase reaction temperature and/or reaction time. Monitor by TLC. - Consider using a more polar, aprotic solvent like DMF or DMSO to improve solubility and reaction rate. - If applicable, use a less sterically hindered amine. |
| 2. Degradation of N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide. | - Use freshly prepared or purified isothiocyanate. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. - Avoid prolonged heating. | |
| 3. Hydrolysis of the isothiocyanate. | - Ensure all reagents and solvents are anhydrous. - Perform the reaction under neutral or slightly basic conditions. Avoid strong acids or bases. | |
| Formation of Multiple Products (Poor Selectivity) | 1. Formation of symmetrical thiourea. | - Use a slight excess of the amine nucleophile (1.1-1.2 equivalents). - Add the isothiocyanate solution slowly to the amine solution to maintain a low concentration of the isothiocyanate. |
| 2. Reaction at the sulfonamide N-H. | - Avoid using strong bases. A tertiary amine base like triethylamine or DIPEA is generally sufficient to scavenge any acid formed without deprotonating the sulfonamide. | |
| Difficulty in Product Isolation/Purification | 1. Product is an oil or does not crystallize. | - Attempt to induce crystallization by scratching the flask with a glass rod, adding a seed crystal, or cooling to a lower temperature. - If crystallization fails, purify by column chromatography. |
| 2. Product is highly insoluble. | - If the product precipitates during the reaction, it can be isolated by filtration and washed with a suitable solvent to remove soluble impurities. - For characterization, a small amount may need to be dissolved in a high-boiling polar solvent like DMSO. | |
| 3. Co-elution of impurities during chromatography. | - Experiment with different solvent systems for chromatography. A change in the polarity of the mobile phase or the use of a different stationary phase may improve separation. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-N'-(4-(N-tert-butylsulfamoyl)phenyl)thioureas
This protocol provides a general guideline for the reaction of N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide with a primary aromatic amine.
Materials:
-
N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide
-
Substituted aniline
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) (optional, as a base)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 eq.) in anhydrous DCM or THF.
-
Add N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide (1.05 eq.) portion-wise to the stirred solution at room temperature.
-
If the aniline salt is used, add TEA (1.1 eq.) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). If the reaction is slow, it can be gently heated to 40-50 °C.
-
Upon completion, if the product precipitates, collect it by filtration and wash with cold solvent.
-
If the product remains in solution, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by silica gel column chromatography.[2]
Protocol 2: Troubleshooting a Sluggish Reaction with a Poorly Nucleophilic Amine
This protocol outlines steps to take when the reaction with a weakly nucleophilic amine (e.g., an aniline with a strong electron-withdrawing group) is not proceeding efficiently.
Procedure:
-
Solvent Change: If the reaction is slow in a non-polar solvent like DCM, switch to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents can better solvate the transition state and increase the reaction rate.
-
Temperature Increase: Gradually increase the reaction temperature. Start by heating to 50 °C and monitor the reaction by TLC. If necessary, the temperature can be increased further, but be mindful of potential isothiocyanate decomposition at higher temperatures.
-
Use of a Catalyst: For certain sluggish reactions, the addition of a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), may accelerate the reaction. However, this should be done cautiously as it can also promote side reactions.
-
Extended Reaction Time: Allow the reaction to stir for an extended period (e.g., 24-48 hours) at an optimized temperature.
Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Reaction Scheme and Potential Side Products
Caption: Reaction of N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide with an amine to form the desired thiourea and potential side products.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
Caption: A decision-making workflow for troubleshooting low yields in thiourea synthesis.
References
- Plesu, N., Ilia, G., Iliescu, S., & Ostafe, V. (2015).
- Prajapati, A. K., & Nagarsenker, M. S. (2023). REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. International Journal of Creative Research Thoughts (IJCRT), 11(3), d657-d668.
- Zhang, Y., Wang, Y., Li, J., & Wang, Y. (2020). Synthesis and characterization of thiourea. Biblioteka Nauki, (4), 213-219.
- Abdel-Rahman, A. A. H., Abdel-Meguid, A. A., & El-Sayed, W. A. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. International Journal of Molecular Sciences, 24(11), 9488.
- Plesu, N., Ilia, G., Iliescu, S., & Ostafe, V. (2015).
- Method for preparing 1-tert butyl-3-(2,6-diisopropyl-4-phenyl cxypheny) thiourea. (2010).
-
Maddani, M. R., & Prabhu, K. R. (2010). Thiourea synthesis by thioacylation. Organic Chemistry Portal. [Link]
- Shadab, M., & Aslam, M. (2014). Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N'-[Substituted Phenyl] Thiourea. Material Science Research India, 11(1), 79-84.
- Richter, D., Scheringer, M., & Schwarzenbach, R. P. (2015). Reactions of a sulfonamide antimicrobial with model humic constituents: Assessing pathways and stability of covalent bonding. Environmental Science & Technology, 49(14), 8563-8571.
- Pittelkow, M., Boas, U., & Christensen, J. B. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. Tetrahedron Letters, 49(29-30), 4451-4453.
- Bolós, J., Gubert, S., Anglada, L., & Planas, J. M. (2007). Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide. Tetrahedron, 63(4), 881-887.
-
Pittelkow, M., Boas, U., & Christensen, J. B. (2008). A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbonate. ResearchGate. [Link]
- Kim, Y., & Kim, D. (2023).
- Reddy, T. R., & Reddy, P. V. G. (2017). Utilization of 2-nitrophenols in annulations with aryl isothiocyanates towards the synthesis of 2-aminobenzoxazoles. RSC Advances, 7(59), 37265-37269.
- Ionescu, M. A., Vlase, L., & Oniga, O. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules, 28(20), 7159.
- Drobnica, L., & Augustín, J. (1965). The reaction of oximes and phenols with acyl isothiocyanates; an example of regioselectivity.
- Stoner, G. D., & Kresty, L. A. (2012). The naturally occurring aliphatic isothiocyanates sulforaphane and erucin are weak agonists but potent non-competitive antagonists of the aryl hydrocarbon receptor. Toxicology and Applied Pharmacology, 264(1), 17-26.
- Luang-In, V., & Rossiter, J. T. (2016). Stability studies of isothiocyanates and nitriles in aqueous media. Songklanakarin Journal of Science and Technology, 38(4), 365-371.
- Ábrányi-Balogh, R., Petri, L., & Sánta, Z. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 11(5), 2933-2940.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterization of some Transition Metal Complexes with N-Phenyl-N’-[Substituted Phenyl] Thiourea – Material Science Research India [materialsciencejournal.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thaiscience.info [thaiscience.info]
- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. ijcrt.org [ijcrt.org]
Technical Support Center: A Guide to Scaling the Synthesis of N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide
This guide is designed for researchers, chemists, and drug development professionals who are transitioning the synthesis of N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide from the laboratory bench to pilot or manufacturing scale. As a key building block and pharmacophore, ensuring a robust, safe, and reproducible large-scale synthesis is paramount. This document provides in-depth, field-proven insights into the common challenges, troubleshooting strategies, and critical process parameters for this specific transformation.
Overview of the Core Synthetic Challenge
The primary task in this synthesis is the efficient conversion of the primary aromatic amine, N-(tert-butyl)-4-aminobenzenesulfonamide, into the corresponding isothiocyanate (-NCS). While numerous methods exist for this transformation, scaling up introduces significant challenges related to reagent toxicity, reaction control, byproduct formation, and purification.
The most common and industrially relevant pathway involves a two-step, one-pot process:
-
Dithiocarbamate Salt Formation: The starting amine reacts with carbon disulfide (CS₂) in the presence of a base to form an intermediate dithiocarbamate salt.
-
Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent to eliminate a sulfur-containing byproduct and yield the target isothiocyanate.
The choice of reagents and conditions for these two steps is critical for a successful and scalable process. Traditional methods using highly toxic reagents like thiophosgene are generally avoided in modern manufacturing due to safety and environmental concerns.[1][2] This guide will focus on the more practical and safer carbon disulfide-based routes.
Caption: High-level workflow for the one-pot synthesis of the target isothiocyanate.
Frequently Asked Questions (FAQs) for Scale-Up
Q1: What is the most recommended and scalable synthesis route? The most robust and scalable route for this synthesis is the one-pot reaction of N-(tert-butyl)-4-aminobenzenesulfonamide with carbon disulfide, followed by desulfurization. For scale-up, we strongly recommend using di-tert-butyl dicarbonate (Boc₂O) as the desulfurizing agent.[3][4] The primary advantage of Boc₂O is that its byproducts are volatile (CO₂, COS, tert-butanol), which greatly simplifies the work-up and purification process, a critical factor in large-scale operations.[3][4]
Q2: What are the primary safety concerns when scaling up this synthesis? The main safety risks are associated with carbon disulfide (CS₂). CS₂ is highly flammable, has a very low autoignition temperature (~90°C), and is toxic. When scaling up:
-
Engineering Controls: All operations must be conducted in a well-ventilated area (e.g., a walk-in fume hood or a contained reactor bay) with spark-proof equipment.
-
Inert Atmosphere: The reaction vessel should be maintained under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the formation of a flammable vapor-air mixture.
-
Temperature Control: Precise temperature control is crucial. The initial dithiocarbamate formation can be exothermic, and a robust cooling system for the reactor is mandatory to prevent overheating.
Q3: How do I choose the right desulfurizing agent? The choice of desulfurizing agent is a critical decision that impacts yield, purity, safety, and cost. While many agents exist, they have different trade-offs for scale-up.[5]
| Desulfurizing Agent | Key Advantages | Key Disadvantages for Scale-Up |
| Di-tert-butyl Dicarbonate (Boc₂O) | Volatile byproducts simplify work-up; mild conditions; high yields.[3][4] | Relatively high cost. |
| Tosyl Chloride (TsCl) | Inexpensive and effective.[6] | Forms solid byproducts (triethylamine hydrochloride, toluenesulfonic acid derivatives) that require filtration. |
| Triphosgene (BTC) | Solid, easier to handle than gaseous phosgene; effective for electron-deficient amines.[5][7] | Highly toxic reagent requiring specialized handling; generates HCl byproduct. |
| Sodium Persulfate (Na₂S₂O₈) | "Green" option, can be run in water.[5][8] | May require specific pH control; work-up can involve handling large aqueous volumes. |
For most applications, the clean profile of the Boc₂O method justifies its cost at scale due to reduced cycle time and purification complexity.
Q4: What are the critical process parameters (CPPs) to monitor?
-
Temperature: Control is vital during both dithiocarbamate formation (exotherm) and desulfurization.
-
Reagent Stoichiometry & Addition Rate: The molar ratios of amine:CS₂:base:desulfurizing agent must be tightly controlled. The addition rate of CS₂ and the desulfurizing agent should be controlled to manage exotherms.
-
Mixing/Agitation: Inefficient mixing in a large reactor can lead to localized "hot spots" or high concentrations of reagents, promoting side reactions like thiourea formation. The agitator speed and design must ensure homogeneity.
-
Reaction Time: The reaction should be monitored to completion to ensure full conversion of the dithiocarbamate intermediate before work-up.
Q5: How can I effectively monitor the reaction progress at scale? At scale, taking frequent samples for analysis is standard practice.
-
Thin Layer Chromatography (TLC): A quick method to qualitatively check for the disappearance of the starting amine.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. An HPLC method should be developed to track the consumption of the starting material and the formation of the product and key impurities (e.g., the symmetrical thiourea). This allows for precise determination of the reaction endpoint.
Troubleshooting Guide
Problem: My reaction yield is low or inconsistent between batches.
-
Possible Cause 1: Incomplete Dithiocarbamate Formation.
-
Why it happens: The initial reaction between the amine, CS₂, and base is an equilibrium. Insufficient base or CS₂, or too short a reaction time, can lead to incomplete conversion.
-
Solution:
-
Ensure you are using at least 2.0 equivalents of base (e.g., triethylamine) relative to the starting amine. One equivalent forms the salt, and the second neutralizes the acid generated in the subsequent desulfurization step.
-
Use a slight excess of CS₂ (e.g., 1.2-1.5 equivalents).
-
Allow sufficient time for the salt to form before adding the desulfurizing agent. At room temperature, this may take 30-60 minutes. Monitor by TLC/HPLC for the complete disappearance of the starting amine.
-
-
-
Possible Cause 2: Inefficient Desulfurization.
-
Why it happens: The desulfurizing agent may be added too slowly, at the wrong temperature, or in insufficient quantity.
-
Solution:
-
Using the Boc₂O method, ensure at least 1.1 equivalents are used.
-
The addition should be portion-wise or via a syringe pump to control the exotherm and gas evolution (CO₂, COS). Maintain the temperature between 0°C and room temperature.
-
Ensure the reaction goes to completion by HPLC before initiating work-up.
-
-
-
Possible Cause 3: Product Loss During Work-up.
-
Why it happens: The product may have some solubility in the aqueous phase, or the chosen crystallization solvent may be too effective, preventing efficient precipitation.
-
Solution:
-
During aqueous work-up, perform multiple extractions (e.g., 3x) with your organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery.
-
For crystallization, perform a solvent screen to find an optimal system. A common choice is an isopropanol/water or ethanol/heptane system. Develop a controlled cooling profile to maximize crystal growth and yield.
-
-
Problem: I am seeing a significant amount of the symmetrical thiourea impurity.
-
Why it happens: This is the most common and problematic side reaction. It occurs when the newly formed isothiocyanate product reacts with any unreacted starting amine still present in the flask. This is exacerbated by poor mixing or slow desulfurization.
Caption: Competing reaction pathways leading to desired product vs. thiourea byproduct.
-
Solution:
-
Ensure Complete Dithiocarbamate Formation First: The most critical step is to ensure that >99% of the starting amine has been converted to the dithiocarbamate salt before you begin adding the desulfurizing agent. Verify this with HPLC.
-
Controlled Addition: Add the desulfurizing agent at a rate that allows the reaction to proceed quickly without an uncontrollable exotherm. This minimizes the time that the product and starting amine can co-exist.
-
Improve Agitation: On scale-up, increase the agitation speed to ensure the desulfurizing agent is dispersed quickly and reacts with the dithiocarbamate salt rather than allowing localized concentrations to build up.
-
Recommended Scale-Up Protocol (Boc₂O Method)
This protocol is a general guideline for scaling the synthesis to the ~100g scale. All operations should be performed under a nitrogen atmosphere in a jacketed glass reactor with overhead stirring and temperature control.
Reagents & Molar Equivalents
| Reagent | Molar Eq. | Example (100g Scale) | Notes |
| N-(tert-butyl)-4-aminobenzenesulfonamide | 1.0 | 100 g (0.438 mol) | Ensure starting material is dry and pure. |
| Carbon Disulfide (CS₂) | 1.5 | 50.0 g (0.657 mol) | Use a fresh, high-purity grade. |
| Triethylamine (Et₃N) | 2.2 | 96.6 g (0.955 mol) | Must be dry. |
| Di-tert-butyl Dicarbonate (Boc₂O) | 1.1 | 105.0 g (0.482 mol) | Can be a solid or liquid form. |
| Dichloromethane (DCM) | - | ~1 L | Anhydrous grade recommended. |
Experimental Procedure:
-
Vessel Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge Reagents: Charge N-(tert-butyl)-4-aminobenzenesulfonamide (1.0 eq), DCM, and triethylamine (2.2 eq) to the reactor. Begin stirring to form a solution or suspension.
-
Cooling: Cool the reactor contents to 0-5°C using a circulating chiller.
-
Dithiocarbamate Formation: Add carbon disulfide (1.5 eq) dropwise via an addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour.
-
Reaction Check 1: Take a sample for HPLC analysis to confirm the complete consumption of the starting amine. Do not proceed until the starting material is <1%.
-
Desulfurization: Once the amine is consumed, add Boc₂O (1.1 eq) portion-wise over 1-1.5 hours. Be mindful of gas evolution. Maintain the internal temperature below 15°C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Reaction Check 2: Monitor the reaction by HPLC until the dithiocarbamate intermediate is consumed and product formation has plateaued.
-
Work-up:
-
Cool the reaction mixture to 10-15°C.
-
Slowly add 1M HCl (aq) to quench the reaction and neutralize excess triethylamine. Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product is typically a solid. Recrystallize from a suitable solvent system (e.g., isopropanol/water or ethyl acetate/heptane) to yield the pure N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide.
-
References
- Recent Advancement in the Synthesis of Isothiocyan
- Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. (n.d.). Green Chemistry (RSC Publishing).
- A new efficient synthesis of isothiocyanates from amines using di-tert-butyl dicarbon
- Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. (2021). MDPI.
- Synthesis of Isothiocyanates: A Review. (2020). CHEMISTRY & BIOLOGY INTERFACE.
- A One-Pot Preparation of Isothiocyanates from Amines Using Two Phosgene Substitutes: Bis-(trichloromethyl) Carbonate and Trichloromethyl Chloroformates. (2005). Journal of Chemical Research.
- Synthesis of Isothiocyanates: An Upd
- Recent Advancement in Synthesis of Isothiocyan
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- 8. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Electrophilic Probes: Benchmarking N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide
Introduction: The Power and Precision of Covalent Probes
In the landscape of chemical biology and drug discovery, targeted covalent inhibitors (TCIs) and probes represent a powerful class of molecules. Unlike their reversible counterparts, covalent probes form a stable, lasting bond with their protein target, offering distinct advantages such as prolonged duration of action, enhanced potency, and the ability to target shallow binding pockets or proteins with high levels of endogenous ligands.[1] The success of rationally designed covalent drugs, including several FDA-approved kinase inhibitors, has fueled a resurgence in this therapeutic modality.[2]
The efficacy of a covalent probe is fundamentally dictated by two components: a "recognition element" that provides binding affinity and selectivity for the target protein, and an "electrophilic warhead" that forms the covalent bond with a nucleophilic amino acid residue.[3] The choice of warhead is a critical design parameter, as it must balance sufficient reactivity to engage its target in a biological context with enough stability to avoid promiscuous off-target labeling, which can lead to toxicity.[4]
This guide provides an in-depth comparison of a specific electrophilic probe, N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide, against a panel of commonly used electrophilic warheads. We will deconstruct its chemical features to predict its reactivity profile and benchmark it against well-characterized alternatives. Furthermore, we will provide field-proven experimental protocols to empower researchers to characterize their own covalent probes with scientific rigor.
The Electrophile's Toolkit: A Comparative Overview of Common Warheads
The selection of an electrophilic warhead is a multi-parameter optimization challenge.[4] The ideal warhead should be reactive enough to label its intended target efficiently but not so reactive that it indiscriminately modifies other proteins. The most commonly targeted nucleophile is the thiol side chain of cysteine due to its high nucleophilicity at physiological pH, although warheads targeting other residues like lysine, serine, and tyrosine are of increasing interest.[5][6]
Below is a summary of prevalent electrophilic warheads used in covalent probe design.
| Warhead Class | Representative Structure | Primary Target Residue(s) | General Reactivity | Key Considerations |
| Haloacetamides | Iodoacetamide, Chloroacetamide | Cysteine | High | Iodoacetamides are highly reactive and often used as benchmark pan-cysteine probes; Chloroacetamides are slightly less reactive but still potent alkylating agents. Can exhibit off-target reactivity.[7] |
| Acrylamides | N,N-dimethylacrylamide | Cysteine | Moderate to High | Tunable reactivity based on substituents. A very common warhead in FDA-approved covalent drugs. Reacts via Michael addition.[7] |
| Isothiocyanates | Phenyl isothiocyanate | Cysteine, Lysine | Moderate | Reactivity is highly dependent on the attached 'R' group (Aryl > Alkyl). Forms a dithiocarbamate with cysteine and a thiourea with lysine.[8] |
| Sulfonyl Fluorides | Phenylsulfonyl fluoride | Serine, Tyrosine, Lysine, Cysteine, Histidine, Threonine | Low to Moderate | Generally less reactive than acrylamides, requiring binding-induced proximity to facilitate the reaction. Broad residue reactivity. |
Deconstructing the Probe: N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide
Let's dissect the structure of our featured compound, N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide (hereafter abbreviated as BITC-Ph-SO2NHtBu), to understand its potential as a covalent probe. Lacking specific published kinetic data for this exact molecule, we can make scientifically grounded predictions based on the established principles of physical organic chemistry and the known properties of its constituent parts.
Structure:
The Isothiocyanate "Warhead"
The reactive center of the molecule is the isothiocyanate (-N=C=S) group. The central carbon of this group is highly electrophilic and susceptible to attack by nucleophiles.[10]
-
Reaction with Cysteine: The thiol side chain of a cysteine residue will attack the electrophilic carbon to form a dithiocarbamate adduct. This reaction is typically rapid.[2]
-
Reaction with Lysine: The ε-amino group of a lysine residue can also attack the isothiocyanate, forming a stable thiourea adduct.[2]
Caption: Reaction of the isothiocyanate warhead with Cysteine and Lysine residues.
The N-(tert-butyl)benzenesulfonamide "Scaffold"
The scaffold portion of the molecule dictates the reactivity of the warhead and provides a framework for building selectivity.
-
Electronic Effects: The benzenesulfonamide group is a known electron-withdrawing group (EWG).[4][11] When attached to an aromatic ring, an EWG pulls electron density away from the ring system. This inductive effect extends to the para-positioned isothiocyanate group, increasing the electrophilicity (the partial positive charge) on the central carbon atom. Therefore, we can predict that BITC-Ph-SO2NHtBu will be more reactive than an unsubstituted aryl isothiocyanate , such as phenyl isothiocyanate.[8]
-
Steric Effects: The N-tert-butyl group is exceptionally bulky.[12] This steric hindrance primarily influences how the molecule fits into a protein's binding pocket.[13] While it has a minimal electronic effect on the sulfonamide itself, its size could be exploited to achieve selectivity for proteins with open binding sites near the target nucleophile. It is unlikely to significantly impact the intrinsic reactivity with small thiols like glutathione in solution.[14]
Predicted Reactivity Profile: Based on this analysis, BITC-Ph-SO2NHtBu is expected to be a moderately reactive aryl isothiocyanate, with enhanced electrophilicity due to the electron-withdrawing sulfonamide group. It will likely target both cysteine and lysine residues, with a preference for hyper-reactive cysteines.
Performance Benchmarking: A Comparative Analysis
To place the predicted reactivity of BITC-Ph-SO2NHtBu in context, we compare it to well-characterized electrophiles. The most common method for assessing intrinsic electrophilic reactivity is a glutathione (GSH) reactivity assay, which measures the rate at which the probe reacts with this biologically abundant thiol.[15][16]
| Probe / Warhead | Structure | Target(s) | Reactivity (kGSH, M⁻¹s⁻¹) | Pros & Cons |
| Iodoacetamide (IAA) | I-CH₂-CONH₂ | Cysteine | Very High (~1.11)[5] | Pros: Excellent for pan-cysteine profiling. Cons: Often too reactive for selective probe development; potential for off-target alkylation.[17] |
| N-Phenylchloroacetamide | Cl-CH₂-CONH-Ph | Cysteine | High | Pros: Potent alkylating agent. Cons: High reactivity can lead to promiscuity; may cause significant methionine oxidation.[7][18] |
| Sulforaphane | CH₃-SO-(CH₂)₄-NCS | Cysteine, Lysine | Moderate | Pros: Natural product, well-studied biological activity, induces antioxidant response.[1][3] Cons: Aliphatic isothiocyanate, generally less reactive than many aryl counterparts.[19] |
| Phenyl isothiocyanate | Ph-NCS | Cysteine, Lysine | Moderate | Pros: Simple aryl isothiocyanate, good chemical scaffold. Cons: Baseline reactivity may be too low for some targets without activating groups.[8] |
| BITC-Ph-SO2NHtBu (Predicted) | tBu-NHSO₂-Ph-NCS | Cysteine, Lysine | Moderate to High | Pros: Likely more reactive than phenyl isothiocyanate; bulky t-butyl group could be used for selectivity. Cons: Lack of experimental data; potential for dual Cys/Lys reactivity needs to be considered. |
Note: Direct comparison of absolute rate constants requires identical experimental conditions. The data provided serves as a benchmark for relative reactivity.
Experimental Corner: Protocols for Characterizing Electrophilic Probes
Trustworthy data is the cornerstone of probe development. The following protocols provide robust, self-validating systems for characterizing the key performance parameters of any electrophilic probe.
Protocol 1: Kinetic Glutathione (GSH) Reactivity Assay
This assay determines the intrinsic reactivity of an electrophile with a small molecule thiol, providing a key benchmark for its stability and potential for off-target reactivity.[16]
Caption: Workflow for the kinetic glutathione (GSH) reactivity assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the electrophilic probe in DMSO.
-
Prepare a 1 M stock solution of Glutathione (GSH) in a suitable aqueous buffer (e.g., 100 mM sodium phosphate, pH 7.4).
-
Prepare the reaction buffer: 100 mM sodium phosphate, pH 7.4, containing 1 mM EDTA. Causality: EDTA is crucial as it chelates trace metal ions that can catalyze the air oxidation of GSH, ensuring that loss of GSH is due to reaction with the probe, not degradation.
-
-
Reaction Setup:
-
In a temperature-controlled block (37 °C), add reaction buffer to achieve a final GSH concentration of 1 mM. Allow to equilibrate.
-
To initiate the reaction, add the probe stock solution to a final concentration of 100 µM. The final DMSO concentration should be kept low (e.g., 1%) to avoid impacting the reaction.
-
-
Time-Course Monitoring:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a solution that stops the reaction, such as a low pH buffer (e.g., 1% formic acid) or a solution containing a large excess of a quenching thiol.
-
-
LC-MS Analysis:
-
Analyze the quenched samples by reverse-phase liquid chromatography-mass spectrometry (LC-MS).
-
Monitor the depletion of the parent probe compound over time by integrating the area of its corresponding peak in the chromatogram.
-
-
Data Analysis:
-
Plot the natural logarithm of the remaining probe concentration (ln[Probe]) against time.
-
The slope of the resulting line is equal to the negative of the pseudo-first-order rate constant (-k_obs).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k_obs.
-
Protocol 2: Intact Protein Mass Spectrometry for Target Engagement
This experiment provides direct evidence of covalent bond formation between the probe and its target protein. It is a fundamental validation step.
Caption: Workflow for intact protein mass spectrometry analysis.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the purified target protein (e.g., 5-10 µM) in a volatile, MS-compatible buffer (e.g., 20 mM ammonium acetate, pH 7.5). Causality: Non-volatile salts like NaCl or phosphates will crystallize in the mass spectrometer source and suppress the protein signal.
-
Prepare a control sample containing the protein and an equivalent amount of the probe's vehicle (e.g., DMSO).
-
Prepare the experimental sample by adding the probe to the protein solution (e.g., 5-10 fold molar excess).
-
-
Incubation:
-
Incubate both control and experimental samples at a set temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 1-4 hours).
-
-
Sample Cleanup:
-
After incubation, remove excess, unbound probe using a desalting column (e.g., a C4 ZipTip) or buffer exchange spin column. This step is critical to prevent signal suppression from the small molecule.
-
-
LC-MS Analysis:
-
Analyze the samples via liquid chromatography coupled to a high-resolution electrospray ionization mass spectrometer (ESI-MS).
-
The protein will produce a series of peaks with different mass-to-charge ratios (m/z).
-
-
Data Analysis:
-
Use deconvolution software to transform the m/z spectrum into a single, uncharged mass spectrum for the protein.
-
Compare the mass of the protein from the probe-treated sample to the control sample.
-
A mass increase in the treated sample corresponding to the molecular weight of the probe confirms covalent modification.
-
Protocol 3: Competitive Chemoproteomics for Selectivity Profiling
To understand how selective a probe is for its intended target across the entire proteome, a competitive profiling experiment is the gold standard. This method, often called isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP), assesses which cysteines are occupied by your probe, preventing them from being labeled by a general, pan-reactive cysteine probe.[20]
Caption: Workflow for competitive chemoproteomics (isoTOP-ABPP).
Methodology:
-
Cellular Treatment:
-
Treat one population of live cells with your electrophilic probe at a desired concentration and time.
-
Treat a parallel control population with vehicle (DMSO).
-
-
Lysis and Labeling:
-
Harvest and lyse the cells from both populations in a buffer without detergents that interfere with MS.
-
Treat both lysates with a pan-cysteine reactive probe containing a bioorthogonal handle, such as iodoacetamide-alkyne (IA-alkyne).[20] This will label all cysteine thiols that were not previously modified by your probe.
-
-
Click Chemistry and Sample Mixing:
-
Using copper-catalyzed azide-alkyne cycloaddition (CuAAC), attach an isotopically "heavy" TEV-cleavable biotin-azide tag to the alkyne-labeled proteins from the probe-treated sample.
-
Attach an isotopically "light" version of the tag to the control sample.
-
Combine the heavy and light proteomes in a 1:1 ratio. Causality: Combining the samples at this stage minimizes quantitative errors arising from downstream sample handling, as both samples are processed identically from this point forward.
-
-
Enrichment and Digestion:
-
Enrich the biotin-tagged proteins using streptavidin beads.
-
Wash the beads extensively to remove non-labeled proteins.
-
Perform an on-bead tryptic digest to cleave the proteins into peptides.
-
-
LC-MS/MS Analysis:
-
Elute the tagged peptides and analyze them by LC-MS/MS.
-
The mass spectrometer will identify the peptide sequences and quantify the ratio of the heavy to light isotopic peaks for each cysteine-containing peptide.
-
-
Data Analysis:
-
A high heavy/light ratio indicates that the cysteine was available for labeling by IA-alkyne in both samples.
-
A ratio close to zero indicates that the cysteine was potently blocked by your probe in the treated sample, identifying it as a target. The magnitude of the ratio change reflects the potency of engagement.
-
Conclusion and Future Outlook
N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide (BITC-Ph-SO2NHtBu) represents an interesting electrophilic scaffold. Our analysis, based on fundamental chemical principles, predicts it to be a moderately reactive probe targeting cysteine and lysine residues, with reactivity enhanced by its electron-withdrawing sulfonamide moiety. Its bulky tert-butyl group presents an opportunity for developing probes with unique steric-driven selectivity.
However, prediction is not a substitute for empirical data. The true utility of BITC-Ph-SO2NHtBu, or any novel electrophile, can only be unlocked through rigorous experimental characterization. By employing systematic workflows to assess intrinsic reactivity (GSH assay), confirm on-target engagement (intact protein MS), and profile proteome-wide selectivity (chemoproteomics), researchers can build a comprehensive understanding of their covalent probes. This data-driven approach is essential for rationally designing the next generation of potent and selective covalent therapeutics and chemical tools that will continue to drive biological discovery.
References
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Conole, D., & Kölmel, D. K. (2022). Isothiocyanates as electrophilic warheads in covalent drug discovery. RSC Medicinal Chemistry, 13(9), 1035-1045. [Link]
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Sedgwick, D. M., & Toste, F. D. (2020). The role of covalent inhibitors in the age of targeted therapy. Nature Reviews Drug Discovery, 19(10), 675-676. [Link]
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Hughes, D. L. (2018). Site of Reactivity Models Predict Molecular Reactivity of Diverse Chemicals with Glutathione. Chemical Research in Toxicology, 31(7), 577-587. [Link]
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Böhme, A., Thaens, D., Paschke, A., & Schüürmann, G. (2009). Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles—application to α,β-unsaturated ketones, acrylates, and propiolates. Chemical research in toxicology, 22(4), 742-750. [Link]
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ChemRxiv. (2023). sCIP-ing towards streamlined chemoproteomics. ChemRxiv. [Link]
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Dinkova-Kostova, A. T., & Talalay, P. (2008). Direct evidence that sulfhydryl groups of Keap1 are the sensors regulating induction of phase 2 enzymes that protect against carcinogens and oxidants. Proceedings of the National Academy of Sciences, 105(15), 5762-5767. [Link]
-
Karaman, R. (2016). Answer to "Can anyone help regarding the reactivity of isothiocyanates...". ResearchGate. [Link]
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Nair, S., & Sharma, S. (2013). Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications. Redox biology, 1(1), 414-420. [Link]
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Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural product reports, 33(5), 681-708. [Link]
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Liang, J., et al. (2018). Sulforaphane Inhibits Inflammatory Responses of Primary Human T-Cells by Increasing ROS and Depleting Glutathione. Frontiers in Immunology, 9, 2584. [Link]
-
Böhme, A., Thaens, D., & Schüürmann, G. (2009). Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles--application to alpha,beta-unsaturated ketones, acrylates, and propiolates. Semantic Scholar. [Link]
-
Zhang, Y., & Tang, L. (2007). Effects of Glutathione on Antioxidant Response Element-Mediated Gene Expression and Apoptosis Elicited by Sulforaphane. ResearchGate. [Link]
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Henning, N. J., & Nomura, D. K. (2022). Novel Approaches for Enhanced Chemoproteomic Profiling of the Human Cysteinome. eScholarship, University of California. [Link]
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van der Vliet, A., et al. (2021). Do Sulfonamides Interact with Aromatic Rings? Chemistry – A European Journal, 27(18), 5652-5658. [Link]
-
Visscher, M., et al. (2024). Enhancing Cysteine Chemoproteomic Coverage through Systematic Assessment of Click Chemistry Product Fragmentation. Journal of the American Society for Mass Spectrometry. [Link]
-
Cuevasanta, E., et al. (2017). Acidity and nucleophilic reactivity of glutathione persulfide. ResearchGate. [Link]
-
Spradlin, J. N., et al. (2021). Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function. Cell Chemical Biology, 28(4), 473-485.e15. [Link]
-
LibreTexts. (2020). Aromatic Electrophilic substitution. Chemistry LibreTexts. [Link]
-
Higgins, L. G., & Ioannides, C. (2011). The naturally occurring aliphatic isothiocyanates sulforaphane and erucin are weak agonists but potent non-competitive antagonists of the aryl hydrocarbon receptor. Toxicology Letters, 204(2-3), 207-214. [Link]
-
Šamec, D., et al. (2024). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Antioxidants, 13(3), 329. [Link]
-
Genders, A. J., et al. (2020). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 25(8), 1908. [Link]
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Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved February 23, 2026, from [Link]
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La Salle University. (n.d.). Substituent Effects. Retrieved February 23, 2026, from [Link]
-
Wikipedia. (n.d.). Steric effects. Retrieved February 23, 2026, from [Link]
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García Ruano, J. L., et al. (2011). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Arkivoc, 2011(1), 212-246. [Link]
-
Lemos, A. (2019). Answer to "How can i sulfonate aromatic benzene ring...". ResearchGate. [Link]
-
Murphy, G. K., et al. (2018). A kinetic study of thiol addition to N-phenylchloroacetamide. Organic & Biomolecular Chemistry, 16(44), 8517-8524. [Link]
-
Hains, P. G., & Robinson, P. J. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Journal of proteome research, 17(2), 936-946. [Link]
-
Murphy, G. K., et al. (2018). A kinetic study of thiol addition to N-phenylchloroacetamide. ResearchGate. [Link]
-
Hains, P. G., & Robinson, P. J. (2017). The impact of commonly used alkylating agents on artefactual peptide modification. Proteomics, 17(23-24), 1700259. [Link]
-
Nelson, K. J., et al. (2008). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pK(a) values by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Analytical biochemistry, 375(2), 187-195. [Link]
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"assessing the specificity of N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide"
[1]
Executive Technical Summary
-
Compound Class: Substituted Benzenesulfonamide Isothiocyanate.[1]
-
Core Function: Electrophilic building block for thiourea-based inhibitors; covalent chemical probe.[1]
-
Key Feature: The N-tert-butyl group converts the sulfonamide into a secondary sulfonamide, significantly reducing its intrinsic affinity for the Zinc (Zn²⁺) active site of Carbonic Anhydrases (CAs) compared to primary sulfonamide analogs.[1]
-
Primary Utility:
Mechanistic Analysis & Specificity Profile
To assess specificity, we must decouple the two functional domains of the molecule: the Sulfonamide Anchor and the Isothiocyanate Warhead .
A. The Sulfonamide Anchor (The Specificity Filter)
Classic CA inhibitors (e.g., Acetazolamide, Sulfanilamide) possess a primary sulfonamide (
-
Effect of N-tert-butyl Substitution: The bulky tert-butyl group on the nitrogen ($ -SO_2NH-C(CH_3)_3 $) prevents the formation of the zinc-coordinating anion and introduces significant steric clash within the narrow CA active site cleft.[1]
-
Result: Low Specificity for CA. Unlike its primary analog (4-isothiocyanatobenzenesulfonamide), this molecule does not strongly "dock" into the CA active site reversibly.[1]
B. The Isothiocyanate Warhead (The Reactivity Driver)
The isothiocyanate (
Comparative Performance Guide
The following table contrasts the product with its primary alternatives in the context of Carbonic Anhydrase (CA) targeting and covalent probe development.
| Feature | N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide | 4-Isothiocyanatobenzenesulfonamide (Alternative A) | Benzyl Isothiocyanate (BITC) (Alternative B)[1] |
| Structure | Secondary Sulfonamide (Steric Bulk) | Primary Sulfonamide (Classic Anchor) | No Sulfonamide (General ITC) |
| CA Zn²⁺ Affinity | Very Low / Negligible (Steric hindrance) | High (Direct Zn²⁺ coordination) | None |
| Covalent Mechanism | Non-directed hydrophobic labeling | Affinity-Directed (Labels His64/67 near active site) | Stochastic / pKa-driven |
| Primary Use | Precursor / Negative Control | Direct Covalent Inhibitor | General Chemoproteomic Probe |
| Solubility (LogP) | High (Lipophilic) | Moderate | Moderate |
| Reaction Product | Forms N-tert-butyl-thioureas | Forms unsubstituted thioureas | Forms benzyl-thioureas |
Data Interpretation[3][4][5][6][7]
-
For Drug Design: If your goal is to create a potent CA inhibitor, Alternative A is the active drug candidate.[1] The topic molecule is the precursor used to synthesize derivatives of Alternative A (by removing the t-butyl group or reacting the ITC with amines to create new binding interactions).[1]
-
For Target Validation: Use the topic molecule to prove that your inhibitor works via specific sulfonamide recognition.[1] If the N-tert-butyl analog (which cannot bind Zn) still labels your protein, the interaction is likely non-specific .[1]
Experimental Protocols
Protocol A: Synthesis of High-Affinity Thiourea Inhibitors
Context: Transforming the low-affinity precursor into a high-specificity drug candidate.
-
Dissolution: Dissolve 1.0 eq of N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide in dry Acetonitrile (MeCN).
-
Nucleophile Addition: Add 1.1 eq of the desired amine (e.g., pentafluorophenyl hydrazine or a specific amino-tail designed to fit the CA hydrophobic pocket).[1]
-
Catalysis: Add 0.1 eq of Triethylamine (TEA) if the amine is a salt.[1]
-
Reaction: Stir at room temperature for 4–12 hours. Monitor consumption of the ITC peak (
) via IR or TLC.[1] -
Deprotection (Optional): If the N-tert-butyl group was used as a protecting group (rare for sulfonamides due to stability), strong acid (TFA/Reflux) may be required to liberate the primary sulfonamide, though this is chemically difficult.[1] Note: Usually, the precursor used is the primary sulfonamide analog (Alternative A). If using the tert-butyl analog, the final product retains the tert-butyl group and is likely intended for non-CA targets or specific hydrophobic pockets.[1]
Protocol B: Assessing Covalent Labeling Specificity (ABPP)
Context: Determining if the molecule labels proteins specifically or stochastically.[1]
-
Proteome Preparation: Lysate HEK293T cells in PBS (pH 7.4). Adjust protein concentration to 1 mg/mL.
-
Incubation: Treat lysate with 10 µM N-(tert-butyl)-4-isothiocyanatobenzenesulfonamide for 1 hour at 37°C.
-
Click Chemistry (If using an alkyne analog) or Direct MS: Since this molecule lacks a click handle, use LC-MS/MS ("shotgun proteomics").[1]
-
Digestion: Precipitate proteins, reduce/alkylate, and digest with Trypsin.
-
Analysis: Search for mass shifts corresponding to the addition of the whole molecule (+ MW 270.37 Da) on Cysteine or Lysine residues.[1]
-
Result Interpretation: If Acetazolamide does not compete with the labeling, the interaction is non-specific (driven by the ITC and lipophilicity, not the sulfonamide pocket).
-
Mechanism of Action & Synthesis Workflow (Visualization)
The following diagram illustrates the dichotomy between the Directing Group (Sulfonamide) and the Warhead (ITC), and how the N-tert-butyl group acts as a "gatekeeper" for specificity.
Caption: The N-tert-butyl group prevents Zn-coordination (Red path), forcing the molecule to act as a general electrophile or synthetic precursor (Grey box).[1]
References
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link
-
Khobzaoui, M., et al. (2004). Potent isothiocyanate inhibitors of carbonic anhydrase: synthesis and evaluation. Biochemical and Biophysical Research Communications, 318(1), 1-3.[1] Link
- Note: Describes the synthesis of high-affinity ITC inhibitors
-
Beautiful, A., et al. (2004). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides derived from 4-isothiocyanato-benzolamide.[1] Bioorganic & Medicinal Chemistry Letters, 14(23), 5775-5780.[1] Link
-
PubChem Compound Summary. (2025). N-(tert-Butyl)-4-isothiocyanatobenzenesulfonamide (CAS 886631-84-1).[1] National Center for Biotechnology Information.[1] Link[1]
-
Singh, J., et al. (2011).[2][3] The resurgence of covalent drugs.[1] Nature Reviews Drug Discovery, 10(4), 307-317.[1] Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
